molecular formula C13H11NOS B2677956 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol CAS No. 2044960-70-3

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol

Cat. No.: B2677956
CAS No.: 2044960-70-3
M. Wt: 229.3
InChI Key: SQVORBMHKMUYHO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol is a Schiff base compound of significant interest in advanced chemical and pharmaceutical research. This molecule integrates key functional groups, including a characteristic azomethine (―HC=N―) group, a phenolic hydroxyl group, and a sulfanyl (thiol) moiety, which collectively define its versatile chemical behavior . Schiff bases are renowned as excellent starting materials for developing biologically active agents and are pivotal in heterocyclic synthesis due to their facile synthetic routes and excellent physicochemical properties . In coordination chemistry, this compound serves as a multifunctional ligand with fabulous ligational behavior. The presence of multiple donor atoms allows it to form stable complexes with a wide range of metal ions, including transition metals and inner transition metals in various oxidation states . Complexes derived from such Schiff bases are investigated for their potential as structural models for enzymatic systems in redox biological processes, as well as for applications in developing metallodrugs, magnetic materials, and catalysts . The intramolecular hydrogen bonding capability of the o-hydroxy group can lead to interesting tautomeric equilibria between enol and keto forms, which can be studied using spectroscopic techniques . The compound is presented for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-[(4-sulfanylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-13-4-2-1-3-10(13)9-14-11-5-7-12(16)8-6-11/h1-9,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVORBMHKMUYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-aminothiophenol and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Schiff bases, including 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of similar Schiff bases showed broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The anticancer potential of Schiff bases has been a focal point in recent research. Compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. For example, derivatives were tested in vitro and demonstrated significant inhibition of cell growth in colon and breast cancer cells, with IC50 values often below 20 µM .

Case Study: Synthesis and Evaluation
A notable study synthesized a series of Schiff bases, including those similar to the compound , and evaluated their biological activity. The synthesized compounds were characterized using spectroscopic methods (NMR, FTIR) and were found to possess notable anticancer activity through apoptotic pathways .

Material Science Applications

Catalysts in Organic Reactions
this compound has been employed as a catalyst in various organic reactions. Its ability to facilitate reactions such as oxidation and reduction processes has been documented. For example, it was utilized in the synthesis of azo dyes, showcasing its effectiveness as a starting material for complex organic synthesis .

Electrochemical Applications
Recent studies have explored the electrochemical properties of this compound when used in modified electrodes for the detection of biomolecules like dopamine. The compound exhibited electrocatalytic activity that could be harnessed for biosensing applications .

Environmental Science Applications

Heavy Metal Ion Detection
Schiff bases are also being researched for their ability to detect heavy metal ions in environmental samples. This compound can form stable complexes with metal ions, making it useful for environmental monitoring and remediation strategies .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
Medicinal ChemistryAntimicrobial ActivityMIC values < 50 µg/mL against various bacteria
Anticancer PropertiesIC50 < 20 µM against colon and breast cancer cells
Material ScienceCatalysts in Organic ReactionsEffective in synthesizing azo dyes
Electrochemical SensorsElectrocatalytic activity for dopamine detection
Environmental ScienceHeavy Metal Ion DetectionStable complex formation with metal ions

Mechanism of Action

The mechanism of action of 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the imino group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of Schiff bases are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituent (R) Key Properties/Applications References
2-[(1E)-[(4-Sulfanylphenyl)imino]methyl]phenol –SH (sulfanyl) Potential metal chelation, corrosion inhibition (inferred)
PC12 (2-[[(4-hydroxy-2-nitrophenyl)imino]methyl]phenol) –NO2 (nitro) E. coli ATP synthase inhibition (IC50 ~6 μM)
PC13 (2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol) –NO2 (nitro, isomer) E. coli ATP synthase inhibition (IC50 ~5 μM)
sb2H (2-[(4-chlorophenyl)imino]methyl]phenol) –Cl (chloro) Tin(IV) complexation, six-coordinate geometry
2-{(E)-[(4-chlorophenyl)imino]methyl}phenol –Cl (chloro) Antioxidant activity (metal complexes)
2-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol (SAP) –OH (hydroxyl) Copper corrosion inhibition in acidic media
2-[(4-morpholin-4-yl-phenyl)iminomethyl]phenol morpholinyl (heterocyclic) Thermal stability (degradation studied via TGA)

Coordination Chemistry

  • Metal Complexation: Chloro- and nitro-substituted Schiff bases form stable complexes with metals like Sn(IV), Co(II), and Cu(II), often adopting six-coordinate geometries .
  • Thermal Stability : Morpholinyl-substituted derivatives exhibit thermal degradation temperatures up to 300°C, as shown by thermogravimetric analysis (TGA) . The sulfanyl group’s lower thermal stability (compared to nitro or morpholinyl groups) might limit high-temperature applications.

Corrosion Inhibition

  • Efficiency: Schiff bases with multiple coordination sites, such as 2,2'-{iminobis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol (Compound III in ), achieve 93% inhibition efficiency at 10⁻² M in acidic media . The sulfanyl group’s lone pairs could enhance adsorption on metal surfaces, though direct comparisons require experimental validation.

Computational and Spectroscopic Insights

  • DFT Studies: Computational analyses of chloro- and nitro-substituted analogues reveal that electron-withdrawing groups lower HOMO-LUMO gaps, increasing reactivity .
  • Spectroscopic Characterization : IR and NMR data for tin(IV) complexes of chloro-substituted Schiff bases confirm imine (–C=N–) coordination at ~1600 cm⁻¹ and deshielded aromatic protons . Similar shifts are expected for the sulfanyl analogue.

Biological Activity

The compound 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol , also known as a Schiff base, has garnered attention in recent years due to its diverse biological activities. Schiff bases are known for their ability to form complexes with metal ions, which can enhance their biological efficacy. This article delves into the biological activities associated with this specific compound, focusing on its cytotoxicity, antibacterial properties, and potential applications in medical treatments.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11NS Molecular Formula \text{C}_13\text{H}_{11}\text{N}\text{S}\quad \text{ Molecular Formula }

This compound features a phenolic group and an imine linkage, contributing to its reactivity and biological interactions.

Cytotoxicity

Research indicates that Schiff bases, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that related Schiff base compounds demonstrated lethal dose (LD50) values of less than 1 μg/ml in brine shrimp cytotoxicity assays, indicating strong antitumor activity . Further investigations revealed half-maximal inhibitory concentration (IC50) values of 14.20 and 4.54 μg/ml against specific cancer cell lines, suggesting potential for use in chemoprevention strategies .

Antibacterial Properties

The antibacterial activity of Schiff bases and their metal complexes has been extensively studied. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited notable activity against Staphylococcus aureus and Escherichia coli in vitro, with enhanced activity attributed to its lipophilic nature and ability to penetrate bacterial membranes .

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Protection : The compound has been shown to protect DNA from hydroxyl radicals in a concentration-dependent manner, which may contribute to its antitumor effects .
  • Metal Complexation : The formation of metal complexes with this Schiff base enhances its bioactivity by increasing lipophilicity and facilitating membrane penetration .
  • Antioxidant Activity : The presence of phenolic groups provides antioxidant properties that can mitigate oxidative stress in cells, further supporting its therapeutic potential .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitumor Activity : In a controlled study involving human breast adenocarcinoma cell lines (MDA-MB-231 and MCF-7), the compound demonstrated significant antiproliferative effects compared to standard treatments .
  • Antibacterial Screening : A systematic screening of various Schiff bases including this compound indicated a broad spectrum of antibacterial activity, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between 4-sulfanylbenzaldehyde and 2-aminophenol. Key parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance imine formation due to their ability to stabilize intermediates .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate the reaction by protonating the carbonyl oxygen, increasing electrophilicity.
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or tautomeric byproducts .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (typically 1:1 aldehyde:amine) to minimize side reactions.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles (e.g., C=N imine linkage at ~122.2°) and confirms the (1E)-configuration .
  • FT-IR Spectroscopy : Identifies key functional groups (e.g., O–H stretch ~3400 cm⁻¹, C=N stretch ~1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR detects aromatic protons and imine proton (δ ~8.5 ppm); ¹³C NMR confirms the C=N carbon (δ ~150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₁NOS) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic observations regarding tautomeric equilibria be resolved?

  • Methodological Answer : Tautomerism (e.g., enol-imine vs. keto-amine forms) can be investigated via:
  • Variable-Temperature NMR : Monitor chemical shift changes to detect dynamic equilibria .
  • Computational Chemistry : Density Functional Theory (DFT) calculates relative stability of tautomers and predicts spectroscopic signatures .
  • UV-Vis Spectroscopy : Compare experimental λ_max with simulated spectra from time-dependent DFT (TD-DFT) to identify dominant tautomers .
  • Crystallographic Refinement : Analyze residual electron density maps to rule out disorder or mixed tautomeric states .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this Schiff base?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs), elucidating nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with stability and charge-transfer potential .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., sulfanyl and phenolic groups) for metal coordination or hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational flexibility in biological or environmental systems .

Q. What experimental designs are critical for assessing the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Abiotic Studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and sorption to soil/water matrices.
  • Biotic Studies : Use OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC₅₀) and biodegradation tests (e.g., modified Sturm test).
  • Tiered Risk Assessment : Combine persistence (P), bioaccumulation (B), and toxicity (T) metrics (PBT criteria) with species sensitivity distributions (SSDs) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity, and what statistical methods validate these modifications?

  • Methodological Answer :
  • Systematic Modifications : Vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and evaluate antimicrobial or anticancer activity .
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess potency .
  • Validation : Cross-validate results with blind assays or orthogonal biological targets to confirm specificity .

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